The Core Structure and Biological Activity of FR901379: A Technical Guide
The Core Structure and Biological Activity of FR901379: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
FR901379 is a naturally occurring lipopeptide of the echinocandin class, produced by the filamentous fungus Coleophoma empetri. As a potent antifungal agent, it serves as a crucial precursor in the semi-synthesis of Micafungin, a clinically significant drug for treating invasive fungal infections. This guide provides a detailed examination of the chemical structure of FR901379, its mechanism of action, biosynthetic pathway, and relevant experimental protocols for its production and analysis. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using diagrams.
Chemical Structure of FR901379
FR901379 is a cyclic hexapeptide with a lipophilic N-linked acyl side chain. Its systematic name is 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-pneumocandin A0[1][2]. The molecular formula of FR901379 is C₅₁H₈₂N₈O₂₁S, with a molecular weight of 1175.3 g/mol [1][2].
The core structure consists of a cyclic hexapeptide nucleus. A key feature of FR901379, which distinguishes it from many other echinocandins and contributes to its water solubility, is the presence of a sulfate (B86663) group on the hydroxyphenyl moiety of the threonine residue[3]. The lipophilic side chain is a palmitoyl (B13399708) group (1-oxohexadecyl) attached to the ornithine residue. This fatty acid side chain is crucial for its antifungal activity but also contributes to hemolytic effects, which are mitigated in its semi-synthetic derivative, Micafungin.
Quantitative Data on Biological Activity
FR901379 exhibits potent antifungal activity against a range of clinically relevant fungal pathogens, including Candida and Aspergillus species. Its efficacy stems from the inhibition of β-1,3-D-glucan synthase, an essential enzyme for fungal cell wall synthesis. Below is a summary of its reported in vitro and in vivo activities.
| Fungal Species | IC₅₀ (µg/mL) | Reference |
| Candida albicans | <0.003 - 1.9 | |
| Candida krusei | <0.003 - 1.9 | |
| Candida tropicalis | <0.003 - 1.9 | |
| Candida utilis | <0.003 - 1.9 | |
| Aspergillus fumigatus | <0.003 - 1.9 | |
| Aspergillus niger | <0.003 - 1.9 |
Table 1: In Vitro Antifungal Activity of FR901379 (IC₅₀)
| Animal Model | Pathogen | ED₅₀ (mg/kg) | Reference |
| Mouse | Candida albicans infection | 1.1 |
Table 2: In Vivo Efficacy of FR901379
Experimental Protocols
Fermentation for FR901379 Production
FR901379 is produced by fermentation of Coleophoma empetri. The following outlines a typical fermentation protocol.
1. Inoculum Preparation:
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A seed culture of C. empetri is prepared in a suitable medium (e.g., MKS medium: soluble starch, sucrose, cottonseed meal, peptone, KH₂PO₄, CaCO₃) and incubated for approximately 2 days at 25°C with shaking.
2. Production Fermentation:
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The seed culture is inoculated into a larger fermentation vessel containing a production medium (e.g., MKF medium: glucose, corn starch, peptone, (NH₄)₂SO₄, KH₂PO₄, FeSO₄·7H₂O, ZnSO₄·7H₂O, CaCO₃).
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Fermentation is carried out at 25°C with controlled aeration and agitation for 8-10 days.
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Production yields can be enhanced through fed-batch strategies and the optimization of medium components.
3. Monitoring:
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The concentration of FR901379 in the fermentation broth is monitored using High-Performance Liquid Chromatography (HPLC).
Extraction and Purification
A common method for extracting and purifying FR901379 from the fermentation broth is as follows:
1. Filtration:
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The fermentation broth is filtered to separate the mycelia from the supernatant containing FR901379.
2. Adsorption Chromatography:
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The supernatant is passed through a macroporous adsorbent resin column to capture FR901379.
3. Desorption:
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The resin is washed, and FR901379 is eluted using a solvent such as 80% ethanol.
4. Further Purification:
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The eluate is concentrated, and further purification can be achieved using silica (B1680970) gel chromatography.
5. Crystallization:
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The purified FR901379 is crystallized from a suitable solvent like acetone (B3395972) to obtain a high-purity product.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
- Column: C18 reverse-phase column - Mobile Phase: A gradient of acetonitrile (B52724) and water - Detection: UV at 210 nm - Purpose: To quantify the concentration of FR901379 in fermentation broths and during purification steps.
Visualizations
Mechanism of Action: Inhibition of β-1,3-D-Glucan Synthase
Caption: Inhibition of fungal cell wall synthesis by FR901379.
Simplified Biosynthetic Pathway of FR901379
Caption: Key steps in the biosynthesis of FR901379.
Experimental Workflow: Production and Purification
Caption: Workflow for FR901379 production and purification.
